molecular formula C7H12O2 B1205683 1-Methylcyclopentanecarboxylic acid CAS No. 5217-05-0

1-Methylcyclopentanecarboxylic acid

Cat. No. B1205683
CAS RN: 5217-05-0
M. Wt: 128.17 g/mol
InChI Key: MNIBBVOEXUQHFF-UHFFFAOYSA-N
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Description

1-Methylcyclopentanecarboxylic acid is a member of cyclopentanes .


Molecular Structure Analysis

The molecular formula of 1-Methylcyclopentanecarboxylic acid is C7H12O2 . The exact mass is 128.083729621 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving 1-Methylcyclopentanecarboxylic acid are not provided in the search results .


Physical And Chemical Properties Analysis

1-Methylcyclopentanecarboxylic acid has a molecular weight of 128.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The physical form of 1-Methylcyclopentanecarboxylic acid is liquid .

Scientific Research Applications

    Pharmaceutical Industry

    It’s used as an intermediate in the synthesis of a variety of drugs. For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .

    Fragrance Industry

    It serves as a building block for creating a variety of unique, complex scents .

    Dye Synthesis

    It finds application in the synthesis of dyes .

    Organic Chemistry Research

    It’s used as a starting material in a range of synthetic transformations .

Safety And Hazards

The safety and hazards of 1-Methylcyclopentanecarboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

1-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIBBVOEXUQHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911618
Record name 1-Methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopentanecarboxylic acid

CAS RN

5217-05-0, 110378-86-4
Record name 1-Methylcyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5217-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110378864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
MB Ordyan, VS Grigoryan, RV Avetisyan… - Bulletin of the Academy …, 1972 - Springer
Hydrocarbomethoxylation of cyclohexene by means of formic acid and methanol under conditions of phosphoric acid catalysis Page 1 HYDROCARBOMETHOXYLATION OF …
Number of citations: 3 link.springer.com
W Haaf - Organic Syntheses, 2003 - Wiley Online Library
… product: 1‐Methylcyclopentanecarboxylic acid …
Number of citations: 0 onlinelibrary.wiley.com
JR Norell - The Journal of Organic Chemistry, 1972 - ACS Publications
… In addition to 37% yield of the methyl esters of cyclohexanecarboxylic acid and 1-methylcyclopentanecarboxylic acid in a 91:9 ratio, there was obtained a 23% yield of the novel ketone, …
Number of citations: 10 pubs.acs.org
BL Booth, TA El-Fekky - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… The amounts of monomeric acids, 1 -methylcyclopentanecarboxylic acid (I) and cyclohexanecarboxylic acid (11) , obtained in these reactions were determined by quantitative g.1.c. …
Number of citations: 30 pubs.rsc.org
Y Souma, N Tsumori, H Willner, Q Xu, H Mori… - Journal of Molecular …, 2002 - Elsevier
tert-Carbocations, which were formed from hydrocarbons and alcohols, react with CO in the presence of catalytic amounts of Cu(CO) n + to give, following a workup with water tert-…
Number of citations: 31 www.sciencedirect.com
Y Souma, H Kawasaki - Catalysis today, 1997 - Elsevier
Copper(I) and silver carbonyl catalysts were prepared in strong acids such as sulfuric acid, hydrogen fluoride, boron trifluoride-hydrate and fluoro sulfuric acid. Carboxylation of olefins, …
Number of citations: 30 www.sciencedirect.com
Y Souma, H Sano - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… acid, 2,2-dimethylpropionic acid, 2-methylbutanoic acid, 2,2-dimethylbutanoic acid, 2,2-dimethylpentanoic acid, 2-methyl-2-ethylbutanoic acid, and 1methylcyclopentanecarboxylic acid …
Number of citations: 39 www.journal.csj.jp
WE Clifford - Journal of the American Chemical Society, 1958 - ACS Publications
… tion of the product in a current of steam8 gave acetic acid and 1-methylcyclopentanecarboxylic acid.9 The appropriate blank experiments showed that only the chromophore of ring A ofI …
Number of citations: 2 pubs.acs.org
BL Booth, TA El-Fekky, GFM Noori - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… up in the usual nianner to yield a carboxylic acid fraction (0.2 g, 5%) consisting mainly of cyclohexanecarboxylic acid with only a small amount of 1methylcyclopentanecarboxylic acid. …
Number of citations: 2 pubs.rsc.org
DHR Barton, WC Taylor - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Oxidation of the crude product yielded no 1-methylcyclopentanecarboxylic acid (paper chromatography). Hydroxylation of Lumiprednisone Acetate.-Reaction of lumiprednisone acetate (…
Number of citations: 38 pubs.rsc.org

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